1-t-Butyl-6,7-difluorobenzimidazole 1-t-Butyl-6,7-difluorobenzimidazole
Brand Name: Vulcanchem
CAS No.: 1314987-35-3
VCID: VC0090283
InChI: InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3
SMILES: CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F
Molecular Formula: C11H12F2N2
Molecular Weight: 210.228

1-t-Butyl-6,7-difluorobenzimidazole

CAS No.: 1314987-35-3

Cat. No.: VC0090283

Molecular Formula: C11H12F2N2

Molecular Weight: 210.228

* For research use only. Not for human or veterinary use.

1-t-Butyl-6,7-difluorobenzimidazole - 1314987-35-3

Specification

CAS No. 1314987-35-3
Molecular Formula C11H12F2N2
Molecular Weight 210.228
IUPAC Name 1-tert-butyl-6,7-difluorobenzimidazole
Standard InChI InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3
Standard InChI Key IIINQDFVLFHIGO-UHFFFAOYSA-N
SMILES CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F

Introduction

Chemical Identity and Structure

1-t-Butyl-6,7-difluorobenzimidazole is a synthetic organic compound belonging to the benzimidazole class, characterized by a benzimidazole core with a tert-butyl group at the 1-position and two fluorine atoms at positions 6 and 7 of the benzene ring. This structural configuration imparts unique chemical and biological properties that distinguish it from related compounds.

The compound is defined by the following properties:

PropertyValue
CAS Number1314987-35-3
Molecular FormulaC11H12F2N2
Molecular Weight210.228 g/mol
IUPAC Name1-tert-butyl-6,7-difluorobenzimidazole
Physical StateSolid
Melting Point70-80°C
Storage ConditionsRoom temperature

The presence of the tert-butyl group provides steric bulk and lipophilicity, while the fluorine substituents enhance the compound's metabolic stability and bioavailability . The specific arrangement of these functional groups contributes significantly to the compound's biological activity profile and pharmaceutical potential.

Biological Activities

Research has revealed that 1-t-Butyl-6,7-difluorobenzimidazole exhibits a diverse range of biological activities that make it relevant for pharmaceutical investigations. The compound demonstrates several notable properties:

Antimicrobial Properties

The compound exhibits significant antimicrobial activities, including:

  • Antiviral activity: It demonstrates the ability to inhibit viral replication by targeting specific viral enzymes.

  • Antifungal properties: The compound interferes with fungal cell wall synthesis or disrupts metabolic pathways essential for fungal survival.

Mechanism of Action

The biological efficacy of 1-t-Butyl-6,7-difluorobenzimidazole is largely attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound's ability to bind to enzymes or receptors, leading to enzyme inhibition or receptor modulation. These interactions influence various signaling pathways critical for cellular functions, contributing to the compound's therapeutic potential.

Research Findings and Applications

1-t-Butyl-6,7-difluorobenzimidazole has been extensively studied for its potential applications in medicinal chemistry and pharmaceutical research.

Current Research Applications

The compound is primarily utilized in:

  • Drug discovery programs: It serves as a valuable building block or scaffold for developing new pharmaceutical agents .

  • Structure-activity relationship studies: Researchers investigate how structural modifications to the core structure affect biological activity.

  • Protein degrader development: It has been identified as a component in the development of protein degrader compounds, as evidenced by its classification as a "Protein Degrader Building Block" .

Comparative Studies

Comparative research has demonstrated that 1-t-Butyl-6,7-difluorobenzimidazole's biological efficacy is enhanced compared to similar compounds with different substituents. For example:

  • 1-t-Butyl-6,7-dichlorobenzimidazole shows increased antifungal activity

  • 1-t-Butyl-6,7-dimethylbenzimidazole exhibits reduced biological activity

These findings highlight the importance of the difluoro substitution pattern in optimizing the compound's pharmacological properties.

Hazard TypeClassification
Acute toxicity (oral)Category 4 - Harmful if swallowed
Skin irritationCategory 2 - Causes skin irritation
Eye irritationCategory 2A - Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3 - May cause respiratory irritation

Comparative Analysis with Related Compounds

1-t-Butyl-6,7-difluorobenzimidazole belongs to a family of related benzimidazole derivatives that differ in their substitution patterns. Comparing these compounds provides valuable insights into structure-activity relationships.

Structural Analogs

The following table compares 1-t-Butyl-6,7-difluorobenzimidazole with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-t-Butyl-6,7-difluorobenzimidazole1314987-35-3C11H12F2N2210.228Reference compound
1-Butyl-6,7-difluoro-1,3-benzimidazole1375069-34-3C11H12F2N2210.22Linear butyl group instead of tert-butyl
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole1375069-11-6C11H11BrF2N2289.12Additional bromine at position 5

Structure-Activity Relationships

The subtle structural differences between these analogs result in distinct differences in their physical properties and biological activities:

  • The substitution of a tert-butyl group with a linear butyl group (as in 1-Butyl-6,7-difluoro-1,3-benzimidazole) maintains the same molecular weight but alters the three-dimensional structure and lipophilicity of the molecule.

  • The addition of a bromine atom at position 5 (as in 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole) increases the molecular weight and may enhance binding affinity to certain biological targets .

These structure-activity relationships are crucial for optimizing the pharmacological properties of benzimidazole derivatives and guiding the design of new therapeutic agents.

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